5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
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Overview
Description
5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a synthetic compound belonging to the benzene sulfonamide family. It has gained attention in recent years due to its potent psychoactive effects and its structural similarity to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
Mechanism of Action
Target of Action
A structurally similar compound, 6-ethoxy-4-n-(2-morpholin-4-ylethyl)-2-n-propan-2-yl-1,3,5-triazine-2,4-diamine, has been shown to act on the d1 protein of photosystem-ii (ps-ii) inPhalaris minor, a major weed of wheat crop .
Mode of Action
The structurally similar compound mentioned above binds at the qb binding site of the d1 protein of ps-ii, which blocks the electron transfer in photosynthesis .
Biochemical Pathways
The inhibition of electron transfer in photosynthesis by the structurally similar compound suggests that the photosynthetic pathway is likely affected .
Result of Action
The structurally similar compound has shown herbicidal activity againstPhalaris minor .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds, especially those used as herbicides .
Preparation Methods
The synthesis of 5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves several steps, including the formation of the benzene sulfonamide core and the introduction of the morpholinoethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Benzene Sulfonamide Core:
Introduction of the Morpholinoethyl Group: This step typically involves the reaction of the benzene sulfonamide core with a morpholinoethyl reagent under suitable conditions.
Chemical Reactions Analysis
5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy or morpholinoethyl groups, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to cannabinoid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is structurally similar to other synthetic cannabinoids, such as:
JWH-018: A potent synthetic cannabinoid with similar psychoactive effects.
AB-FUBINACA: Another synthetic cannabinoid known for its high potency and binding affinity to cannabinoid receptors.
Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of the morpholinoethyl group, which may influence its binding properties and biological activity.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTPTUQUQXPRFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCN2CCOCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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